Chiral Configuration Dictates Potency: S,R Diastereomer 10-Fold More Active than R,R in Calpain Inhibition
In a head-to-head comparison of 1-benzyl-5-oxopyrrolidine-2-carboxamide diastereomers, the S,R analogue (IC50 = 0.078 μM) exhibited significantly greater calpain inhibitory activity than the R,R diastereomer, which showed only 31.8% inhibition at 1 μM [1]. This quantifies the critical impact of stereochemistry on target engagement, directly informing procurement decisions for chiral building blocks.
| Evidence Dimension | Calpain inhibitory activity (IC50) |
|---|---|
| Target Compound Data | S,R diastereomer: IC50 = 0.078 μM |
| Comparator Or Baseline | R,R diastereomer: 31.8% inhibition at 1 μM |
| Quantified Difference | >10-fold higher potency |
| Conditions | In vitro calpain inhibition assay |
Why This Matters
Demonstrates that stereochemical purity is non-negotiable for biological activity; procurement of the correct enantiomer or diastereomer directly impacts experimental outcomes.
- [1] Jantos K, Kling A, Mack H, et al. Discovery of ABT-957: 1-Benzyl-5-oxopyrrolidine-2-carboxamides as selective calpain inhibitors with enhanced metabolic stability. Bioorg Med Chem Lett. 2019;29(15):1968-1973. View Source
